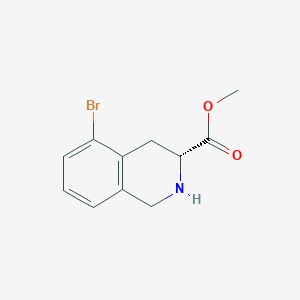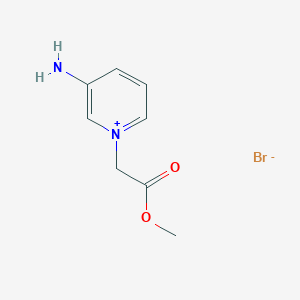
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process can be carried out under both aqueous and anhydrous conditions. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually conducted at room temperature and can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica gel .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles under palladium-catalyzed cross-coupling conditions.
Common reagents and conditions used in these reactions include bases like cesium carbonate, solvents like 1,4-dioxane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Scientific Research Applications
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of specific cellular functions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a similar brominated aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
XKOOYFHELMABPJ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)

![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)



![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







